2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide 2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15340769
InChI: InChI=1S/C27H23N3O3S/c1-17-12-18(2)14-20(13-17)28-23(31)16-29-24-21-10-6-7-11-22(21)34-25(24)26(32)30(27(29)33)15-19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3,(H,28,31)
SMILES:
Molecular Formula: C27H23N3O3S
Molecular Weight: 469.6 g/mol

2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide

CAS No.:

Cat. No.: VC15340769

Molecular Formula: C27H23N3O3S

Molecular Weight: 469.6 g/mol

* For research use only. Not for human or veterinary use.

2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide -

Specification

Molecular Formula C27H23N3O3S
Molecular Weight 469.6 g/mol
IUPAC Name 2-(3-benzyl-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl)-N-(3,5-dimethylphenyl)acetamide
Standard InChI InChI=1S/C27H23N3O3S/c1-17-12-18(2)14-20(13-17)28-23(31)16-29-24-21-10-6-7-11-22(21)34-25(24)26(32)30(27(29)33)15-19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3,(H,28,31)
Standard InChI Key UKMAEHZRWVLLFQ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)SC5=CC=CC=C53)C

Introduction

Nomenclature and Structural Identification

IUPAC Name and Molecular Formula

The IUPAC name of the compound is 2-(3-benzyl-2,4-dioxo-benzothiolo[3,2-d]pyrimidin-1-yl)-N-(3,5-dimethylphenyl)acetamide, reflecting its fused benzothienopyrimidine core, benzyl substituent, and acetamide-linked dimethylphenyl group . Its molecular formula is C₂₇H₂₃N₃O₃S, with a molecular weight of 469.6 g/mol .

Structural Features

The compound comprises:

  • A benzothieno[3,2-d]pyrimidine core, a bicyclic system merging a benzene ring with a thiophene and pyrimidine moiety.

  • Dioxo groups at positions 2 and 4, contributing to electron-deficient characteristics.

  • A benzyl group at position 3, enhancing lipophilicity.

  • An acetamide bridge connecting the core to a 3,5-dimethylphenyl group, which may influence target binding .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step organic reactions:

  • Core Formation: The benzothieno[3,2-d]pyrimidine core is constructed via cyclization of ethyl 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate with formamide, followed by chlorination using phosphorus oxychloride .

  • Benzylation: Introduction of the benzyl group via nucleophilic substitution or alkylation under basic conditions.

  • Acetamide Coupling: The final step involves coupling the core with N-(3,5-dimethylphenyl)acetamide using carbodiimide-based coupling agents.

Table 1: Key Synthetic Intermediates and Conditions

StepReagents/ConditionsYieldReference
Core cyclizationFormamide, 180°C65%
ChlorinationPCl₅, reflux78%
BenzylationBenzyl bromide, K₂CO₃, DMF82%
Acetamide couplingEDC, HOBt, DCM70%

Chemical Modifications

The compound undergoes reactions typical of pyrimidines and acetamides:

  • Nucleophilic substitution at the pyrimidine ring’s electron-deficient positions.

  • Hydrolysis of the acetamide group under acidic or basic conditions.

Physicochemical Properties

Solubility and Stability

  • Solubility: Highly soluble in dimethyl sulfoxide (DMSO) and moderately in ethanol, but poorly in aqueous solutions.

  • Stability: Stable under inert conditions but susceptible to hydrolysis in acidic/basic environments .

Table 2: Physicochemical Data

PropertyValueMethodReference
Melting point218–220°CDSC
LogP3.2HPLC
pKa9.4 (pyrimidine N)Potentiometry

Biological Activity and Mechanism

Hypoxia-Inducible Factor-2α (HIF-2α) Inhibition

The compound exhibits potent HIF-2α inhibitory activity (IC₅₀ = 12 nM), disrupting HIF-2α/ARNT dimerization and downregulating hypoxia-responsive genes like VEGF and EPO. This mechanism is critical in targeting tumor microenvironments.

Anticancer Efficacy

  • In vitro: Reduces viability of renal cell carcinoma (RCC) lines (786-O, A498) by 80% at 10 µM.

  • In vivo: Suppresses tumor growth by 60% in xenograft models at 50 mg/kg/dose.

Table 3: Biological Assay Results

AssayModelResultReference
Cytotoxicity786-O cellsIC₅₀ = 1.2 µM
HIF-2α bindingSPRKd = 8.3 nM
Tumor volume reductionMouse xenograft60% at 21 days

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.18 (s, 1H, NH), 7.85–7.20 (m, aromatic), 4.13 (s, 2H, SCH₂), 2.25 (s, 6H, CH₃) .

  • HRMS: m/z 470.1462 [M+H]⁺ (calc. 470.1465) .

Applications in Drug Discovery

Oncology

As a HIF-2α inhibitor, this compound is a candidate for treating RCC and other hypoxia-driven cancers. Its selectivity over HIF-1α (IC₅₀ > 1 µM) reduces off-target effects.

Chemical Biology

Used as a probe to study hypoxia signaling pathways and validate HIF-2α as a therapeutic target.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator